3-(2-Methanesulfonylethyl)piperidine
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Overview
Description
3-(2-Methanesulfonylethyl)piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a 2-methanesulfonylethyl group. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Hydrogenation of Pyridine: One common method involves the hydrogenation of pyridine in the presence of a catalyst such as molybdenum disulfide to produce piperidine.
Cyclization of Amino Alcohols: Another method involves the cyclization of amino alcohols using thionyl chloride (SOCl₂) to form the piperidine ring.
Multicomponent Reactions: A one-pot synthesis involving β-ketoesters, aromatic aldehydes, and aromatic amines catalyzed by trimethylsilyl iodide (TMSI) in methanol can also be used to produce highly functionalized piperidines.
Industrial Production Methods:
Hydrogenation Process: Industrially, piperidine is produced by the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Continuous Flow Reactions: Continuous flow reactions involving Grignard reagents and bromoimines can be scaled up for industrial production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methanesulfonyl group, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C).
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA).
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Piperidine derivatives with reduced functional groups.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Methanesulfonylethyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored as a potential therapeutic agent in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methanesulfonylethyl)piperidine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Pyridine: A six-membered aromatic ring with one nitrogen atom.
Piperazine: A six-membered ring with two nitrogen atoms at opposite positions.
Uniqueness:
Functional Group: The presence of the 2-methanesulfonylethyl group distinguishes 3-(2-Methanesulfonylethyl)piperidine from other piperidine derivatives.
Biological Activity: Its unique substitution pattern may confer distinct biological activities compared to other piperidine derivatives.
Properties
Molecular Formula |
C8H17NO2S |
---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
3-(2-methylsulfonylethyl)piperidine |
InChI |
InChI=1S/C8H17NO2S/c1-12(10,11)6-4-8-3-2-5-9-7-8/h8-9H,2-7H2,1H3 |
InChI Key |
WDOWKOUEQQUIPO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCC1CCCNC1 |
Origin of Product |
United States |
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